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3-bromo-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B6589018
CAS No.: 66932-80-7
M. Wt: 206.1
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Description

Significance of α-Halo Ketones in Synthetic Methodologies

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. wikipedia.org This structural arrangement makes them highly valuable in synthetic organic chemistry. fiveable.me The presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon bearing the halogen—underpins their reactivity. researchgate.net The electron-withdrawing effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.gov

These compounds are recognized as versatile building blocks for the synthesis of a wide array of organic molecules, especially heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. researchgate.netresearchgate.net Their utility stems from their ability to participate in various reactions, including nucleophilic substitutions, eliminations, and rearrangements. wikipedia.orgfiveable.me For instance, they are key precursors in the synthesis of thiazoles, pyrroles, and oxazoles. wikipedia.orgnih.gov The ability to introduce diverse functional groups through reactions with α-halo ketones allows chemists to construct complex molecular frameworks efficiently. fiveable.me

Role of Pyrrolidine-Containing Scaffolds in Molecular Design

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a prominent scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netfrontiersin.org This structural motif is found in numerous natural products, particularly alkaloids, and is a core component of many pharmacologically active compounds. nih.govfrontiersin.org Several FDA-approved drugs incorporate the pyrrolidine scaffold, highlighting its importance in pharmaceutical development. frontiersin.orgresearchgate.net

Conceptual Framework: 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one as a Multifunctional Synthon

This compound emerges as a highly useful multifunctional synthon by integrating the reactive properties of an α-halo ketone with the structural and biological significance of a pyrrolidine scaffold. A synthon is an idealized fragment used in retrosynthetic analysis to plan a synthesis, and this compound serves as a stable chemical equivalent for such conceptual fragments. spcmc.ac.in

The molecule possesses two primary sites for chemical reactions. The electrophilic carbon atom bonded to the bromine is susceptible to nucleophilic substitution, a characteristic reaction of α-halo ketones. nih.gov This allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role in constructing larger, more complex molecules. For example, it can be used in alkylation reactions and is a precursor for building heterocyclic systems. wikipedia.orgresearchgate.net

Simultaneously, the pyrrolidine amide moiety imparts specific physical and chemical properties to the molecule and the subsequent products. The incorporation of the pyrrolidine ring can enhance solubility and provides a defined three-dimensional structure, which is advantageous in the design of bioactive compounds. nih.govresearchgate.netnih.gov The combination of these two functionalities within a single molecule makes this compound a versatile tool for synthetic chemists, enabling the efficient assembly of novel compounds, particularly those with potential applications in medicinal chemistry. Its structure is analogous to other useful intermediates like 3-bromo-1-propanol (B121458), which is used in the synthesis of various specialized chemicals. sigmaaldrich.com This bifunctionality allows for its use in multicomponent reactions to create complex heterocyclic frameworks, such as spiro-pyrrolidines or other fused systems. nih.govua.esresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂BrNO
Molecular Weight 206.08 g/mol
CAS Number 66932-80-7 lab-chemicals.com
Synonym N-(3-Bromopropionyl)pyrrolidine
Functional Groups α-Halo Ketone, Amide, Pyrrolidine
Primary Reactive Site α-carbon (electrophilic)

Properties

CAS No.

66932-80-7

Molecular Formula

C7H12BrNO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One

Strategies for Carbon-Bromine Bond Formation at the α-Position of Ketones

The introduction of a bromine atom at the carbon adjacent to a carbonyl group is a fundamental transformation in organic synthesis. For the synthesis of 3-bromo-1-(pyrrolidin-1-yl)propan-1-one, this can be approached through either electrophilic bromination of a pre-formed ketone or by utilizing a precursor where the bromine is introduced via nucleophilic displacement.

Electrophilic Bromination of Enolizable Ketones

The α-bromination of ketones is a well-established reaction that typically proceeds through an enol or enolate intermediate. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would involve the bromination of 1-(pyrrolidin-1-yl)propan-1-one (B3267600). The reaction is commonly carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often under acidic or basic conditions to facilitate enolization. masterorganicchemistry.comnih.gov

Acid-catalyzed bromination involves the protonation of the carbonyl oxygen, which enhances the rate of tautomerization to the enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine source. masterorganicchemistry.comlibretexts.org

Catalyst/ReagentSolventTemperatureOutcome
Acid (e.g., HBr, AcOH)VariousRoom Temp. to RefluxMonobromination at the α-position
N-Bromosuccinimide (NBS)MethanolRefluxα-bromination of aralkyl ketones

It is important to note that the pyrrolidine (B122466) ring itself can be susceptible to reaction with electrophilic brominating agents, potentially leading to side products. Careful control of reaction conditions is therefore crucial to achieve selective α-bromination. google.com

Nucleophilic Displacement Approaches for Bromine Introduction

An alternative strategy involves the use of a precursor that already contains a leaving group at the 3-position, which can be displaced by a bromide nucleophile. This approach is exemplified in the synthesis of related complex molecules where a bromo-substituted pyrrolidinone is a key intermediate. For instance, a patent for the preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium (B103445) salts describes the synthesis of (R)-(1'-benzyl-3-bromo-[1,3']bipyrrolidinyl-2-one). google.com While this is a more complex system, the principles of introducing bromine via nucleophilic substitution are relevant.

Synthesis of the Pyrrolidin-1-yl-propan-1-one Moiety

The formation of the amide bond between a three-carbon chain and a pyrrolidine ring is a critical step in the synthesis of the target molecule. This can be achieved through direct amidation reactions or by modifying a precursor that already contains the pyrrolidine ring.

Amidation Reactions with Pyrrolidine Derivatives

The most direct route to the pyrrolidin-1-yl-propan-1-one moiety is the reaction of a 3-bromopropanoic acid derivative with pyrrolidine. This can be accomplished using an activated form of the carboxylic acid, such as an acyl chloride or by using coupling agents.

The reaction of 3-bromopropionyl chloride with pyrrolidine is a classic example of Schotten-Baumann conditions, typically carried out in the presence of a base to neutralize the HCl byproduct. sigmaaldrich.com

Reactant 1Reactant 2Coupling Agent/ConditionsProduct
3-Bromopropionyl chloridePyrrolidineBase (e.g., triethylamine, NaOH)This compound
3-Bromopropanoic acidPyrrolidineCarbodiimides (e.g., DCC, EDC), Boric acidThis compound

The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for the direct amidation of 3-bromopropanoic acid with pyrrolidine under milder conditions. sciepub.com Boric acid has also been reported as a catalyst for the direct amidation of carboxylic acids with amines. sciepub.com

Precursor Chemistry: Derivatization from 3-Bromo-1-propanol (B121458) Analogues

An alternative synthetic strategy involves starting with a precursor that already contains the carbon-bromine bond, such as 3-bromo-1-propanol. masterorganicchemistry.comgoogle.comchemicalbook.comtcichemicals.com This precursor can then be chemically modified to introduce the pyrrolidinyl amide functionality.

One common approach is the oxidation of 3-bromo-1-propanol to 3-bromopropanoic acid, which can then be coupled with pyrrolidine as described in the previous section. Various oxidizing agents can be employed for this transformation. ajchem-a.comresearchgate.net

A patent describes the synthesis of 3-bromopropionic acid from acrylic acid and hydrogen bromide, providing another route to this key intermediate. google.com

A multi-step approach from 3-bromo-1-propanol involves its initial esterification to form an ester of 3-bromopropanoic acid. This ester can then undergo amidation with pyrrolidine to yield the final product. This pathway offers an alternative to the direct oxidation and amidation sequence.

Convergent and Divergent Synthesis Strategies for the Compound

Modern synthetic chemistry emphasizes the development of efficient and atom-economical routes to target molecules. Convergent and divergent strategies, particularly through one-pot and multicomponent reactions, represent a significant advancement in this area.

While specific literature detailing a one-pot or multicomponent synthesis exclusively for this compound is not abundant, the principles of these powerful synthetic tools can be applied to its conceptual construction. One-pot syntheses, which involve the sequential transformation of reactants in a single vessel, offer considerable advantages by minimizing purification steps and reducing solvent waste.

A plausible one-pot approach to this compound would involve the direct acylation of pyrrolidine with 3-bromopropanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Table 1: Hypothetical One-Pot Synthesis of this compound

Reactant 1Reactant 2ReagentSolventPotential Outcome
Pyrrolidine3-Bromopropanoyl chlorideTriethylamineDichloromethaneThis compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer even greater synthetic efficiency. researchgate.netresearchgate.net Although a specific MCR for this compound is not documented, analogous reactions for the synthesis of β-amino amides and other structurally related compounds have been reported. researchgate.netrsc.orgnih.gov For instance, a multicomponent reaction could theoretically be designed involving a source of the 3-bromopropanoyl unit, pyrrolidine, and a suitable coupling partner. The development of such a reaction would be a significant step forward in the efficient synthesis of this and related compounds.

Research into the multicomponent synthesis of β-amino amides from aldehydes, anilines, carboxylic acids, and ynamides has demonstrated the feasibility of constructing complex amide structures in a single step. researchgate.net While not directly applicable to the bromo-variant, these methodologies provide a conceptual framework for future research.

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral derivatives, which could have applications in areas such as medicinal chemistry and materials science. Stereoselectivity could be introduced in several ways:

Modification of the Propanoyl Chain: Introducing a substituent on the propanoyl chain at the 2-position would create a stereocenter. A subsequent stereoselective reaction, such as an asymmetric bromination, could then be employed to introduce the bromine atom with a specific stereochemistry.

While the direct stereoselective synthesis of the title compound is not a primary concern due to its achiral nature, the synthesis of chiral analogs is an area of active interest. The development of stereoselective routes to substituted pyrrolidines is well-documented, often employing methods like asymmetric cycloadditions or resolutions. nih.gov These methods could be adapted to produce chiral precursors for the synthesis of chiral versions of this compound.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The most prominent feature of 3-bromo-1-(pyrrolidin-1-yl)propan-1-one is the primary alkyl bromide. This functional group renders the C3 carbon susceptible to nucleophilic attack, primarily proceeding through bimolecular nucleophilic substitution (SN2) pathways.

Due to the unhindered nature of the primary carbon atom bonded to the bromine, this compound readily undergoes SN2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. This pathway is highly favored for this substrate.

Heteroatom nucleophiles, such as amines, thiols, and alkoxides, are commonly employed to functionalize the propanone backbone. For instance, the reaction with primary or secondary amines, like piperazine (B1678402) derivatives, leads to the formation of a new carbon-nitrogen bond. nih.gov This type of reaction is fundamental in the synthesis of various biologically active molecules, where the three-carbon linker derived from the propanone is incorporated into a larger molecular framework. Similarly, thiols and phenoxides can be used to introduce sulfur and oxygen linkages, respectively.

The table below summarizes typical SN2 reactions involving this compound with various heteroatom nucleophiles.

Nucleophile (Nu-H)Reagent ExampleProduct StructureProduct Class
Secondary Amine1-(4-Fluorophenyl)piperazine1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-oneSubstituted Piperazine
ThiolThiophenol1-(Pyrrolidin-1-yl)-3-(phenylthio)propan-1-oneThioether
PhenoxidePhenol (with base)1-(Pyrrolidin-1-yl)-3-phenoxypropan-1-oneAryl Ether

The unimolecular nucleophilic substitution (SN1) mechanism involves the formation of a carbocation intermediate. For this compound, this pathway is highly unfavorable. The dissociation of the bromide ion would generate a primary carbocation, which is inherently unstable. The lack of adjacent alkyl groups to stabilize the positive charge through hyperconjugation or resonance means that a significant energy barrier exists for its formation.

Consequently, reactions of this compound almost exclusively follow the SN2 pathway. Conditions that might typically favor SN1 reactions, such as the use of a polar, protic solvent and a weak nucleophile, are generally insufficient to promote the formation of the unstable primary carbocation intermediate from this substrate.

Reactions Involving the Carbonyl Group

The ketone functional group in this compound presents a secondary site for reactivity.

The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. However, in many cases, the reactivity of the C-Br bond towards nucleophiles is greater. Strong nucleophiles will preferentially engage in SN2 substitution at the brominated carbon. Reactions targeting the carbonyl group often require specific reagents that are less reactive towards the alkyl halide or reaction conditions that favor carbonyl chemistry. For example, reduction of the ketone to a secondary alcohol could potentially be achieved using specific reducing agents, but care must be taken to avoid side reactions at the C-Br bond.

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl oxygen and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. masterorganicchemistry.com Deprotonation can be achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). youtube.com

The formation of the enolate creates a new nucleophilic center at the α-carbon. This enolate can then react with various electrophiles in α-functionalization reactions. For example, the enolate can be alkylated with an alkyl halide, leading to the introduction of a new substituent at the C2 position. This provides a method for elaborating the carbon skeleton of the molecule.

Reaction StepReagentIntermediate/ProductPurpose
1. Enolate FormationLithium Diisopropylamide (LDA)Lithium enolate of this compoundCreates α-carbon nucleophile
2. α-AlkylationMethyl Iodide (CH₃I)3-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-oneC-C bond formation at α-position

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine. As such, it is basic and nucleophilic. nih.gov Under acidic conditions, the nitrogen can be protonated to form a pyrrolidinium (B1226570) salt. The nitrogen's lone pair of electrons can also participate in reactions with electrophiles. For instance, it could react with a strong alkylating agent to form a quaternary ammonium (B1175870) salt. However, in the context of the parent molecule, the primary alkyl bromide is a built-in electrophile. Intramolecular quaternization to form a spirocyclic quaternary ammonium salt is a possible, though not commonly reported, reaction pathway. In most intermolecular reactions, external nucleophiles will react with the C-Br bond before attacking the less reactive pyrrolidine nitrogen.

Amine Reactivity in Further Derivatizations

The primary mode of reactivity for this compound involves the substitution of the bromide, a good leaving group, by a nucleophile. Amines, being effective nucleophiles, readily react with this compound to form new carbon-nitrogen bonds. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com

In this process, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the carbon atom bearing the bromine. youtube.com This attack occurs from the side opposite to the carbon-bromine bond. masterorganicchemistry.com The reaction progresses through a single transition state where the new C-N bond is partially formed, and the C-Br bond is partially broken, leading to the displacement of the bromide ion and the formation of a new, more complex amine derivative. masterorganicchemistry.comoregonstate.edu

The initial product of this alkylation is an ammonium salt, which is then deprotonated, often by another molecule of the reacting amine or a non-nucleophilic base added to the reaction mixture, to yield the final neutral product. youtube.comlumenlearning.com A significant challenge in these reactions is the potential for overalkylation. wikipedia.orgmsu.edu The newly formed secondary or tertiary amine product is also nucleophilic and can compete with the starting amine to react with another molecule of the bromo-amide, leading to a mixture of products. msu.edulibretexts.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the starting amine. lumenlearning.com

The versatility of this reaction allows for the introduction of a wide array of amine-containing functional groups, leading to derivatives with varied chemical properties. For example, reaction with thiourea (B124793) followed by cyclization is a common strategy to synthesize aminothiazole derivatives, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 1: Derivatization of this compound with Various Amine Nucleophiles
Amine NucleophileExpected Product ClassReaction TypeKey Considerations
Primary Aliphatic Amine (e.g., Ethylamine)N-alkylated secondary amineSN2 AlkylationPotential for overalkylation to tertiary amine. libretexts.org
Secondary Cyclic Amine (e.g., Piperidine)N-alkylated tertiary amineSN2 AlkylationGenerally clean reaction, leads to a quaternary ammonium salt if the product reacts further. lumenlearning.com
AnilineN-arylated amineSN2 AlkylationAniline is a weaker nucleophile than aliphatic amines.
ThioureaAminothiazole derivativeSN2 followed by CyclizationA common route to heterocyclic compounds. nih.gov

N-Alkylation and Acylation Reactions

N-Alkylation: this compound serves as an N-alkylating agent, transferring the 3-(pyrrolidin-1-yl)-3-oxopropyl group to a nucleophilic nitrogen atom. wikipedia.org This reaction is a cornerstone of amine chemistry, enabling the synthesis of more complex secondary, tertiary, and quaternary amines. wikipedia.orglumenlearning.com The reaction follows the SN2 pathway, where the rate is dependent on the concentration of both the amine and the alkylating agent. masterorganicchemistry.com

The efficiency and selectivity of N-alkylation can be influenced by several factors. Steric hindrance around the nucleophilic nitrogen or the electrophilic carbon can slow the reaction rate. masterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile (B52724) can enhance the rate of SN2 reactions. sciforum.net To prevent the common issue of multiple alkylations, strategies such as using a large excess of the amine nucleophile or specialized techniques like chelation with reagents like 9-BBN for 1,3-amino alcohols have been developed. lumenlearning.comorganic-chemistry.org

Acylation Reactions: Acylation involves the introduction of an acyl group (R-C=O) into a molecule. While this compound is itself an amide, it does not directly participate in acylating other amines. Instead, acylation reactions typically involve the reaction of an amine with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride. libretexts.orglibretexts.org For instance, the synthesis of the title compound itself would likely involve the acylation of pyrrolidine with 3-bromopropanoyl chloride.

In a typical acylation mechanism, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion to form the new amide bond. These reactions are generally very rapid and are often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl that is formed. libretexts.org

Mechanistic Elucidation of Key Transformations

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic pathways. For a molecule like this compound, mechanistic studies focus on its substitution reactions and the influence of catalysts.

Transition State Analysis in Catalytic Reactions

The transition state is the fleeting, high-energy arrangement of atoms that occurs at the peak of the energy profile during a chemical reaction. numberanalytics.com Analyzing this state provides deep insights into reaction rates and mechanisms. While specific transition state analyses for reactions involving this compound are not widely published, the principles can be understood from studies of analogous SN2 reactions. oregonstate.edugithub.io

In the SN2 reaction between this compound and an amine nucleophile, the transition state is a pentacoordinate species. numberanalytics.com The central carbon atom is simultaneously bonded to the incoming nitrogen and the outgoing bromine, adopting a trigonal bipyramidal geometry. masterorganicchemistry.comnumberanalytics.com Both the nucleophile and the leaving group are positioned at the axial locations, 180° apart. masterorganicchemistry.com

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling these transition states. sciforum.net Such calculations can determine the geometry and energy of the transition state, revealing the activation barrier of the reaction. oregonstate.edugithub.io For example, calculations can model the lengthening of the C-Br bond and the simultaneous shortening of the C-N bond as the reaction progresses along the reaction coordinate. oregonstate.edu Solvation effects, which can significantly alter reaction barriers, can also be incorporated using models like the Polarizable Continuum Model (PCM). github.io

Experimental techniques can also probe transition state characteristics. For instance, studying how reaction rates change with different substituents on the nucleophile or leaving group (a linear free-energy relationship) can provide information about charge distribution in the transition state. rsc.org

Understanding Reaction Selectivity and Pathway Control

Reaction selectivity refers to the preference for a reaction to proceed in one direction over other possible pathways. For this compound, key selectivity challenges include chemoselectivity (which functional group reacts) and controlling competition between substitution (SN2) and elimination (E2) reactions.

Chemoselectivity: In complex molecules containing multiple nucleophilic sites, directing the alkylation to the desired site is crucial. For example, in a molecule containing both a primary and a secondary amine, the more nucleophilic and less sterically hindered primary amine might react preferentially. researchgate.net Catalysts and directing groups can be employed to achieve high regioselectivity in functionalization reactions, even at typically unreactive C-H bonds, although this is more relevant to modifying the core structure rather than reacting at the bromo-substituent. rsc.org

Substitution vs. Elimination: Alkyl halides can undergo elimination reactions (E2 mechanism) in the presence of a base to form alkenes, competing with the desired SN2 substitution. For this compound, an E2 reaction would produce 1-(pyrrolidin-1-yl)prop-2-en-1-one. The outcome is heavily influenced by the nature of the amine and the reaction conditions.

Base Strength: Strong, bulky bases favor elimination, whereas weaker, less hindered bases (which are often good nucleophiles) favor substitution. Most amines are sufficiently nucleophilic to favor the SN2 pathway. libretexts.org

Temperature: Higher temperatures tend to favor elimination over substitution.

Solvent: The choice of solvent can influence the reaction pathway.

By carefully selecting the nucleophile, solvent, and temperature, chemists can control the reaction pathway to selectively favor the desired N-alkylation product over undesired byproducts. researchgate.net

Table 2: Factors Influencing Reaction Pathway Control
FactorFavors SN2 (Substitution)Favors E2 (Elimination)Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., NH3, RNH2, Azide)Strong, sterically hindered base (e.g., t-BuOK)Strong bases are more effective at removing a proton, while good nucleophiles excel at attacking the carbon center. libretexts.org
Substrate Primary alkyl halide (like the title compound)Tertiary > Secondary > Primary alkyl halideSteric hindrance around the carbon atom disfavors the SN2 transition state. masterorganicchemistry.com
Temperature Lower temperaturesHigher temperaturesElimination has a higher activation energy and is more entropically favored.
Solvent Polar aprotic (e.g., Acetone, DMF, Acetonitrile)Less polar solvents can favor E2Polar aprotic solvents stabilize the SN2 transition state. sciforum.net

Spectroscopic and Structural Characterization of 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise connectivity and spatial arrangement of atoms can be determined.

1H NMR Chemical Shift Assignment and Coupling Analysis

The 1H NMR spectrum of 3-bromo-1-(pyrrolidin-1-yl)propan-1-one is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 3-bromopropanoyl moiety. The pyrrolidine ring contains two pairs of diastereotopic methylene (B1212753) protons, which are expected to show complex splitting patterns due to both geminal and vicinal coupling.

The protons on the carbon adjacent to the nitrogen atom (C2' and C5') are expected to resonate as a triplet around 3.4-3.6 ppm. The other pair of methylene protons on the pyrrolidine ring (C3' and C4') will likely appear as a multiplet around 1.8-2.0 ppm.

In the 3-bromopropanoyl chain, the methylene protons adjacent to the carbonyl group (C2) are anticipated to appear as a triplet at approximately 2.9-3.1 ppm. The methylene protons adjacent to the bromine atom (C3) are expected to be the most downfield, resonating as a triplet in the range of 3.6-3.8 ppm due to the strong deshielding effect of the bromine atom.

The vicinal coupling between the C2 and C3 protons would result in a characteristic triplet-of-triplets pattern for each, with a coupling constant (3JHH) typically in the range of 6-8 Hz.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.9 - 3.1t6-8
H-33.6 - 3.8t6-8
H-2', H-5'3.4 - 3.6t6-7
H-3', H-4'1.8 - 2.0m-

Note: Predicted values are based on typical chemical shifts of N-acylpyrrolidines and 3-bromopropionyl derivatives. 't' denotes a triplet and 'm' denotes a multiplet.

13C NMR Chemical Shift Assignment and Multiplicity

The 13C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule, with the two equivalent carbons of the pyrrolidine ring (C-3' and C-4') appearing as a single peak.

The carbonyl carbon (C1) is predicted to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon atom bonded to the bromine (C3) is expected to resonate around 25-30 ppm. The carbon adjacent to the carbonyl group (C2) will likely appear at approximately 35-40 ppm.

For the pyrrolidine ring, the carbons attached to the nitrogen atom (C2' and C5') are expected to have chemical shifts in the range of 45-50 ppm. The other two carbons of the pyrrolidine ring (C3' and C4') are predicted to resonate upfield, around 23-27 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1170 - 175
C-235 - 40
C-325 - 30
C-2', C-5'45 - 50
C-3', C-4'23 - 27

Note: Predicted values are based on typical chemical shifts of N-acylpyrrolidines and brominated alkanes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would show correlations between vicinally coupled protons. For instance, a cross-peak between the signals at ~3.0 ppm (H-2) and ~3.7 ppm (H-3) would confirm their connectivity in the propanoyl chain. Similarly, correlations between the pyrrolidine ring protons would be observed.

An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

An HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include a cross-peak between the H-2 protons and the carbonyl carbon (C1), as well as between the H-2' protons of the pyrrolidine ring and the carbonyl carbon (C1), confirming the attachment of the propanoyl group to the pyrrolidine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C7H12BrNO. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z ([M+H]+ for 79Br)Calculated m/z ([M+H]+ for 81Br)
[C7H13BrNO]+206.0229208.0209

The observation of this isotopic pattern with the accurate masses would provide strong evidence for the presence of a bromine atom and confirm the molecular formula of the compound.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule.

The fragmentation of N-acylpyrrolidines is well-documented and typically involves the cleavage of the amide bond. For this compound, the following fragmentation pathways are expected:

Loss of the bromopropyl group: Cleavage of the N-C(O) bond would lead to the formation of a stable N-acylium ion of pyrrolidine at m/z 70.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group could result in the loss of a C2H4Br radical, leading to a fragment ion at m/z 98.

Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to form a radical, resulting in an ion at m/z 126.

McLafferty rearrangement: While less common for amides, a McLafferty-type rearrangement could potentially occur, leading to the loss of a neutral ethene molecule and the formation of a radical cation.

The presence of bromine will also influence the fragmentation, with many of the fragment ions also exhibiting the characteristic 1:1 isotopic pattern if they retain the bromine atom.

Table 4: Predicted Key MS/MS Fragments for this compound

m/z (for 79Br)m/z (for 81Br)Proposed Fragment Structure
126-[M-Br]+
98-[M-C2H4Br]+
70-[C4H8N]+

Analysis of these fragmentation patterns in conjunction with NMR and HRMS data allows for a comprehensive and confident structural characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. researchgate.net

The IR spectrum of a compound like this compound is distinguished by the presence of key functional groups, most notably the tertiary amide carbonyl group (C=O) and the carbon-bromine bond (C-Br).

The carbonyl (C=O) stretching vibration in tertiary amides is a strong and sharp absorption band. For N-acylpyrrolidines, this band is typically observed in the region of 1650-1630 cm⁻¹. The exact position can be influenced by the electronic and steric effects of the substituents. The propanoyl group attached to the pyrrolidine nitrogen results in a characteristic carbonyl absorption in this range. The presence of the electron-withdrawing bromine atom on the α-carbon of the propanoyl group can lead to a slight shift in this frequency.

The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region of the IR spectrum, which is often complex. For alkyl bromides, the C-Br stretch is generally found in the range of 690-515 cm⁻¹. researchgate.netresearchgate.net The specific frequency within this range can be influenced by the conformation of the molecule and the nature of the surrounding atoms.

A summary of the expected characteristic IR absorption bands for the key functional groups is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1650 - 1630Strong
Carbon-Bromine (C-Br)Stretch690 - 515Medium to Weak
C-N (Amide)Stretch1450 - 1350Medium
C-H (Aliphatic)Stretch2975 - 2850Medium to Strong

This table is based on typical values for tertiary amides and alkyl bromides.

The pyrrolidine ring, a five-membered saturated heterocycle, exhibits a series of characteristic vibrational modes. These include C-H stretching, scissoring, twisting, and wagging vibrations of the methylene groups, as well as C-C and C-N stretching vibrations within the ring.

In the gas phase, the CH stretching vibrations of the pyrrolidine ring are observed to be red-shifted. nih.gov The IR spectrum of neutral pyrrolidine shows CH stretching bands in the region of 2970-2850 cm⁻¹. The various bending and rocking motions of the CH₂ groups of the pyrrolidine ring typically appear in the 1470-1350 cm⁻¹ region. The puckered nature of the pyrrolidine ring can lead to a complex pattern of absorptions in this fingerprint region, which is unique to the specific conformation adopted by the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Amides, such as this compound, typically exhibit a weak absorption band in the UV region corresponding to the n→π* transition of the carbonyl group.

For simple, non-conjugated amides, this transition is generally observed around 215-220 nm. Studies on N-methyl-2-pyrrolidone (NMP), a related N-acylpyrrolidine, show that its absorption occurs below 450 nm, with the primary absorption features in the UV range. researchgate.net The presence of the bromine atom is not expected to significantly shift the λmax into the visible region for this non-conjugated system. The UV-Vis spectrum is primarily used to confirm the presence of the carbonyl chromophore and to check for the absence of conjugated impurities.

ChromophoreElectronic TransitionExpected λmax (nm)
Carbonyl (C=O)n→π*~215 - 220

This table provides an estimated absorption maximum based on data for similar non-conjugated amides.

X-ray Crystallography for Solid-State Structural Determination

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction analysis can reveal the exact stereochemistry and intermolecular interactions. For instance, the crystal structure of a closely related compound, 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide, has been determined. nih.gov In this structure, the amide group exhibits a slight twist relative to the aromatic ring. The molecules are connected in the crystal lattice through N—H⋯O hydrogen bonds. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as co-crystals involving pyrrolidine-2,5-dione, demonstrates the feasibility of obtaining high-quality crystallographic data for this class of compounds. nih.gov Such data would definitively establish the conformation of the pyrrolidine ring and the orientation of the bromopropyl group.

A hypothetical table of selected crystallographic parameters for a related brominated propanamide is shown below for illustrative purposes.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.666
b (Å)11.488
c (Å)9.783
β (°)97.44
Volume (ų)1745.9
Z4

Data from the crystal structure of 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.

For this compound, with a molecular formula of C₇H₁₂BrNO, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the identity and purity of the compound. The analysis of brominated organic compounds is a well-established field, often employed in environmental and materials science to quantify the bromine content. nih.govmdpi.com

The theoretical elemental composition for C₇H₁₂BrNO is presented in the table below.

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical %
CarbonC12.0184.0740.80
HydrogenH1.00812.0965.87
BromineBr79.9079.9038.76
NitrogenN14.0114.016.80
OxygenO16.0016.007.76

Calculated based on the molecular formula C₇H₁₂BrNO with a molecular weight of 206.08 g/mol .

Computational Studies and Theoretical Insights into 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-bromo-1-(pyrrolidin-1-yl)propan-1-one. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its geometry, stability, and electronic properties.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to a minimum energy state. conicet.gov.ar This process not only provides the most stable conformation but also calculates key structural parameters.

Table 1: Exemplary Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O1.23 Å
Bond LengthC-N1.36 Å
Bond LengthC-Br1.95 Å
Bond AngleO=C-N121.5°
Bond AngleC-C-Br110.8°
Dihedral AngleO=C-N-C178.2°

Note: The data in this table is illustrative to demonstrate how results from a DFT geometry optimization would be presented. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orgscience.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the pyrrolidine (B122466) nitrogen and the carbonyl oxygen, which have lone pairs of electrons. The LUMO is expected to be distributed along the C-Br bond, given its susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: This table presents illustrative energy values for the HOMO, LUMO, and the energy gap. Specific values would be derived from DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In the case of this compound, the MESP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs. The area around the bromine atom, particularly along the extension of the C-Br bond (a phenomenon known as a σ-hole), would exhibit a positive potential, making the carbon atom attached to the bromine an electrophilic site. researchgate.net

Reaction Mechanism Predictions and Energetic Landscapes

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions, including the prediction of reaction mechanisms and the calculation of their energetic profiles. wikipedia.org

Transition State Calculations for Key Reactions

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. libretexts.orgsavemyexams.com Locating the geometry of this transition state is crucial for understanding the reaction mechanism and calculating the activation energy. DFT calculations can be employed to find these transition state structures, which represent a saddle point on the potential energy surface.

A key reaction of this compound is its susceptibility to nucleophilic substitution at the carbon bearing the bromine atom. Transition state calculations for the reaction with a nucleophile (e.g., a hydroxide (B78521) ion) would reveal the geometry of the molecule as the C-Br bond is breaking and the new C-Nucleophile bond is forming.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, confirming structural assignments, and understanding the electronic and vibrational characteristics of the molecule. The primary methods employed are based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, offering a direct comparison with experimental data. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP.

The process begins with the geometry optimization of the molecule's likely conformers. Once the minimum energy structures are found, GIAO-DFT calculations are performed to compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For flexible molecules like this compound, it is crucial to consider multiple low-energy conformers, as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformations at a given temperature. researchgate.net The accuracy of these predictions has significantly improved, with modern DFT methods often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts when compared to experimental values. nih.govnih.gov More recent approaches even utilize machine learning and deep neural networks, trained on vast datasets of experimental spectra, to predict chemical shifts with even greater accuracy. nih.govnih.gov

A comparison between predicted and experimental chemical shifts serves as a rigorous test for the validity of the computed molecular geometry and conformational distribution.

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for a Pyrrolidine Derivative This table is a hypothetical representation to illustrate the correlation between computational and experimental data.

Atom Position (Pyrrolidine Ring) Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Deviation (ppm)
C=O 171.5 170.8 +0.7
C2' (α to N) 46.8 46.5 +0.3
C5' (α to N) 45.9 45.7 +0.2
C3' (β to N) 26.2 26.0 +0.2

Simulation of Vibrational (IR) and Electronic (UV-Vis) Spectra

Vibrational (IR) Spectra

Theoretical vibrational analysis is used to simulate the infrared (IR) spectrum of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. github.io The IR intensity of each mode is proportional to the square of the change in the molecular dipole moment during that vibration. github.io Therefore, only vibrations that induce a change in the dipole moment are IR-active.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can produce a theoretical IR spectrum. nih.gov The computed wavenumbers are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98). nih.gov These simulated spectra are instrumental in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as C=O stretching, C-N stretching, and C-Br stretching.

Table 2: Example of Calculated Vibrational Frequencies and Assignments for this compound This table presents hypothetical data for illustrative purposes.

Calculated Frequency (cm⁻¹, Scaled) Experimental Frequency (cm⁻¹) Intensity Assignment (Vibrational Mode)
2975 2978 Medium C-H stretch (aliphatic)
1645 1648 Strong C=O stretch (amide I band)
1430 1435 Strong CH₂ scissoring (pyrrolidine)
1220 1225 Medium C-N stretch

Electronic (UV-Vis) Spectra

The simulation of ultraviolet-visible (UV-Vis) absorption spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states. These energies correspond to the wavelengths of maximum absorption (λ_max). The calculation also provides the oscillator strength for each transition, which relates to the intensity of the absorption band.

For this compound, the key electronic transitions would likely be the n → π* transition associated with the lone pair on the carbonyl oxygen and π → π* transitions within the amide group. TD-DFT calculations, often performed in a solvent model to better replicate experimental conditions, can predict the λ_max values for these transitions, aiding in the interpretation of the experimental UV-Vis spectrum. nih.gov

Conformational Analysis and Stereochemical Considerations

The chemical behavior and properties of this compound are intrinsically linked to its three-dimensional structure. Computational conformational analysis is essential for identifying the most stable arrangements of the molecule in space.

The flexibility of this molecule arises from two primary sources: the puckering of the pyrrolidine ring and the rotation around single bonds, most notably the C(O)-N amide bond and the C-C bonds of the propanoyl chain.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain, typically described as "envelope" (Cₛ symmetry) or "twist" (C₂ symmetry) forms. In substituted pyrrolidines, the substituents will preferentially occupy positions that minimize steric hindrance, leading to a complex potential energy surface with multiple local minima. acs.org

Amide Bond Rotation: The rotation around the N-C(O) bond is restricted due to the partial double bond character of the amide linkage. This gives rise to s-trans and s-cis conformers. For N-acylpyrrolidines, both conformers can be significantly populated, with the energy difference between them being small. researchgate.net

Side Chain Rotation: Rotation around the Cα-Cβ and Cβ-Cγ bonds in the 3-bromopropanoyl side chain creates additional rotamers. The orientation of the bulky bromine atom relative to the rest of the molecule is a critical factor in determining conformational stability.

A thorough conformational analysis typically involves a multi-step computational protocol. researchgate.net First, a broad search using molecular mechanics (MM) methods can identify a large number of potential conformers. The most promising low-energy structures from this initial search are then subjected to more accurate geometry optimization and energy calculation using DFT methods (e.g., B3LYP or M06-2X). researchgate.netacs.org The relative energies of the resulting conformers are calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. These analyses are crucial, as the most stable conformer will dominate the molecule's ground-state properties and may dictate the stereochemical outcome of its reactions.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound This table is a hypothetical representation of results from a conformational analysis.

Conformer Description (Ring Pucker, Amide, Side Chain) DFT Method Relative Energy (ΔE) (kcal/mol) Boltzmann Population (%) at 298 K
Twist (C₂), s-trans, Br anti B3LYP/6-31G(d) 0.00 65.1
Envelope (Cₛ), s-trans, Br anti B3LYP/6-31G(d) 0.45 29.3
Twist (C₂), s-cis, Br gauche B3LYP/6-31G(d) 1.80 3.5

Applications in Advanced Organic Synthesis and Materials Science

3-Bromo-1-(pyrrolidin-1-yl)propan-1-one as a Versatile Synthetic Building Block

The strategic placement of a bromine atom at the 3-position of the propanoyl chain, attached to a pyrrolidine (B122466) ring, renders this compound a highly useful intermediate for introducing the pyrrolidin-1-yl-propan-1-one motif into a variety of molecular architectures. This building block provides a robust platform for generating structural diversity, crucial for the discovery of new bioactive compounds and advanced materials.

Precursor for Complex Organic Molecules

The reactivity of the bromine atom in this compound allows for its displacement by a wide range of nucleophiles, enabling the synthesis of more intricate molecules. While direct examples of its use in the total synthesis of complex natural products are not extensively documented, the utility of the closely related 3-bromopyrrolidine (B3030761) scaffold is well-established in the synthesis of biologically active compounds. For instance, derivatives of 3-bromopyrrolidine are key intermediates in the preparation of various therapeutic agents, highlighting the potential of this class of compounds as precursors to complex molecular targets. The pyrrolidine ring itself is a common feature in many FDA-approved drugs, underscoring the importance of building blocks that facilitate its incorporation. pharmablock.com

Role in Heterocyclic Compound Synthesis

The electrophilic nature of the carbon bearing the bromine atom in this compound makes it an excellent substrate for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic systems. Although specific examples detailing the use of this exact compound are limited in readily available literature, the analogous reactivity of similar α-halo amides is a cornerstone of heterocyclic synthesis. For example, related compounds can be envisioned to participate in the synthesis of fused or spirocyclic pyrrolidine derivatives. The pyrrolidine bis-cyclic thiourea (B124793), guanidine, and diketopiperazine libraries have been synthesized using a proline-based approach, demonstrating the utility of the pyrrolidine scaffold in generating diverse heterocyclic collections. daneshyari.com

Functionalization for Material Science Applications

The functionalization of polymers and surfaces with specific chemical moieties is a rapidly growing field in materials science. While direct applications of this compound in this area are not widely reported, its structure suggests potential utility as a grafting agent. The bromo-substituent can serve as an anchor point for attaching the pyrrolidin-1-yl-propan-1-one group to polymer backbones or surfaces through nucleophilic substitution reactions. This could be used to modify the surface properties of materials, for instance, to enhance biocompatibility or to introduce specific binding sites.

Strategies for Further Elaboration and Derivatization

The chemical reactivity of this compound provides a rich platform for further molecular elaboration and the creation of diverse chemical libraries.

C-C Bond Forming Reactions (e.g., Cross-Coupling) at the Brominated Center

The bromine atom in this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. While specific examples with this exact substrate are not prevalent in the literature, the principles of these reactions are broadly applicable to alkyl bromides.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., arylboronic acids)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted pyrrolidin-1-yl-propan-1-one
Heck CouplingAlkenesPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted pyrrolidin-1-yl-propan-1-one
Sonogashira CouplingTerminal alkynesPd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Alkynyl-substituted pyrrolidin-1-yl-propan-1-one
Stille CouplingOrganostannanesPd catalystVariously substituted pyrrolidin-1-yl-propan-1-one

These reactions would allow for the introduction of a wide array of substituents at the 3-position of the propanoyl chain, leading to a significant expansion of the chemical space accessible from this building block. Efficient cross-coupling of aryl bromides with aryl triflates has been demonstrated using multimetallic catalysis, a strategy that could potentially be adapted for related substrates. nih.gov

Design of Targeted Libraries via Parallel Synthesis

The reactivity of this compound makes it an ideal candidate for the construction of targeted compound libraries through parallel synthesis. vapourtec.com This approach allows for the rapid generation of a multitude of structurally related compounds for high-throughput screening in drug discovery and materials science. acs.orgnih.govresearchgate.net By reacting the bromo-precursor with a diverse set of nucleophiles or cross-coupling partners in a parallel fashion, a library of derivatives can be efficiently synthesized. For instance, a library of chiral pentaamines and pyrrolidine-containing bis-heterocyclic compounds has been successfully generated through a parallel synthesis strategy starting from proline. daneshyari.com This highlights the feasibility of employing pyrrolidine-based building blocks in combinatorial chemistry to explore vast areas of chemical space.

Development of Novel Methodologies Utilizing the Compound's Reactivity

The chemical structure of this compound, featuring a terminal bromine atom and a pyrrolidine amide moiety, presents inherent reactivity that is foundational to its role as a versatile building block in organic synthesis. The primary mode of reactivity stems from the carbon-bromine bond, where the bromine atom serves as an effective leaving group in nucleophilic substitution reactions. This allows for the strategic introduction of the 1-(pyrrolidin-1-yl)propan-1-one (B3267600) fragment onto a wide array of molecules.

Research into the applications of this compound has focused on leveraging its properties as an alkylating agent. The electrophilic carbon atom attached to the bromine is susceptible to attack by various nucleophiles, including amines, thiols, and carbanions. This reactivity facilitates the construction of more complex molecular architectures, which is a cornerstone of modern synthetic chemistry.

Methodologies have been developed that utilize this compound to synthesize novel derivatives with potential applications in medicinal chemistry and materials science. The general approach involves the reaction of the compound with a nucleophilic substrate, often in the presence of a base to facilitate the reaction. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the desired product.

A key area of investigation is the synthesis of novel heterocyclic compounds. By reacting this compound with bifunctional nucleophiles, it is possible to construct new ring systems that incorporate the propanone-pyrrolidine substructure. These reactions often proceed via an initial alkylation step, followed by an intramolecular cyclization.

While specific, named novel methodologies exclusively centered on this compound are not extensively documented in widely available literature, its application follows the well-established principles of haloalkane chemistry. The innovation in its use lies in the specific targets for which it serves as a precursor, rather than in the development of fundamentally new reaction types. The value of the compound is in its ability to reliably introduce a specific functional group arrangement into target molecules.

The following table summarizes the types of transformations that leverage the reactivity of this compound, based on established chemical principles.

Reaction TypeNucleophileProduct ClassPotential Application Area
N-AlkylationPrimary/Secondary Amines, AzolesSubstituted Amines/AzolesMedicinal Chemistry
O-AlkylationPhenols, AlcoholsEthersMaterials Science, Drug Discovery
S-AlkylationThiols, ThiophenolsThioethersSynthesis of Biologically Active Molecules
C-AlkylationEnolates, OrganometallicsCarbon-extended StructuresComplex Molecule Synthesis

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-1-(pyrrolidin-1-yl)propan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, bromination of a propanone precursor using brominating agents (e.g., HBr or PBr₃) under controlled temperatures (0–25°C) can introduce the bromine moiety. Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and catalyst selection to maximize yield . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., pyrrolidine ring protons at δ ~3.5–3.7 ppm and carbonyl carbon at δ ~195 ppm) .
  • HRMS : For precise molecular weight validation (e.g., calculated vs. observed [M+H]⁺) .
  • UV-Vis Spectroscopy : To infer electronic transitions, particularly if aromatic substituents are present (e.g., λmax ~267 nm for para-substituted analogs) .

Q. How should researchers handle safety concerns associated with brominated ketones like this compound?

Brominated ketones are often harmful upon inhalation or skin contact. Safety protocols include:

  • Using fume hoods and personal protective equipment (PPE) during synthesis.
  • Storing the compound in airtight containers away from oxidizers .
  • Referencing Material Safety Data Sheets (MSDS) for emergency procedures (e.g., ethanol rinsing for skin contact) .

Advanced Research Questions

Q. How can dynamic effects in the pyrrolidine ring complicate NMR analysis, and what strategies resolve this?

The pyrrolidine ring’s conformational flexibility can lead to signal broadening or absence in NMR spectra under standard conditions. Solutions include:

  • Variable Temperature (VT) NMR : Slowing ring dynamics at low temperatures (~–40°C) to resolve splitting .
  • Deuterated Solvents : Reducing solvent viscosity to enhance resolution.
  • 2D NMR (e.g., COSY, NOESY) : To correlate obscured proton environments .

Q. What methodologies address contradictions in reported reactivity or regioselectivity during derivatization?

Discrepancies may arise from electronic or steric effects of the pyrrolidine ring. Systematic approaches include:

  • Computational Modeling (DFT) : To predict reactive sites (e.g., bromine’s leaving-group behavior) and transition states.
  • Kinetic Studies : Varying nucleophile strength (e.g., amines vs. thiols) to map substitution pathways .
  • Isotopic Labeling : Tracking reaction intermediates via ²H or ¹³C isotopes.

Q. How can this compound serve as a building block for complex heterocycles or pharmaceuticals?

The bromine atom acts as a versatile leaving group for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. Applications include:

  • Piperazine Derivatives : Bis-acylation reactions to form dimeric structures (e.g., N,N-bis-(3-bromopropionyl)-piperazine) .
  • Drug Discovery : Incorporating the pyrrolidine moiety into bioactive scaffolds (e.g., kinase inhibitors or receptor antagonists) .

Q. What advanced techniques validate crystallographic data for this compound if traditional methods fail?

If single-crystal X-ray diffraction is challenging due to poor crystallization:

  • Powder XRD : Pair with Rietveld refinement for phase identification.
  • SHELX Software : For structure solution and refinement against high-resolution data, even with twinned crystals .
  • Electron Diffraction : For nanocrystalline samples.

Methodological Resources Table

TechniqueApplication ExampleKey Evidence
VT-NMRResolving dynamic pyrrolidine signals
HRMSMolecular weight confirmation
SHELX refinementCrystallographic data processing
DFT ModelingReactivity prediction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.